

Spectroscopic Characterization of 2-Amino-5-methylphenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-methylphenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the organic compound **2-Amino-5-methylphenol** (CAS No: 2835-98-5). The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental methodologies. This information is crucial for substance identification, structural elucidation, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-Amino-5-methylphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

¹³C NMR Spectrum

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: While the availability of NMR data is indicated in public databases, specific chemical shifts and coupling constants were not found in the provided search results. The table structure is provided as a template.

Infrared (IR) Spectroscopy

The IR spectrum was obtained for a solid sample using the KBr pellet technique.[\[1\]](#)[\[2\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
Specific peak list not available in search results	O-H stretch, N-H stretch, C-H	
	aromatic stretch, C=C aromatic	
	stretch, C-N stretch, C-O	
	stretch, C-H bend	

Note: A detailed peak list was not available. The assignments correspond to the expected functional groups in the molecule.

Mass Spectrometry (MS)

The mass spectrum was acquired using Electron Ionization (EI).[\[3\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
123	100	[M] ⁺ (Molecular Ion)
122	~90	[M-H] ⁺
106	~40	[M-NH ₃] ⁺ or [M-OH] ⁺ fragment
Other significant peaks not detailed in search results		

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are outlined below. As specific parameters were not always available for **2-Amino-5-methylphenol**, these represent standard methodologies for this type of compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of an aminophenol compound is as follows:

- **Sample Preparation:** A sample of **2-Amino-5-methylphenol** is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, to a concentration of approximately 5-10 mg/mL.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for example, a Bruker Avance operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.
- **Data Acquisition:**
 - For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet transmission method.^{[1][2]} A standard procedure is as follows:

- **Sample Preparation:** A small amount of **2-Amino-5-methylphenol** (approximately 1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

- Pellet Formation: The mixture is then compressed in a die under high pressure to form a thin, transparent pellet.
- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired over a typical range of 4000-400 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

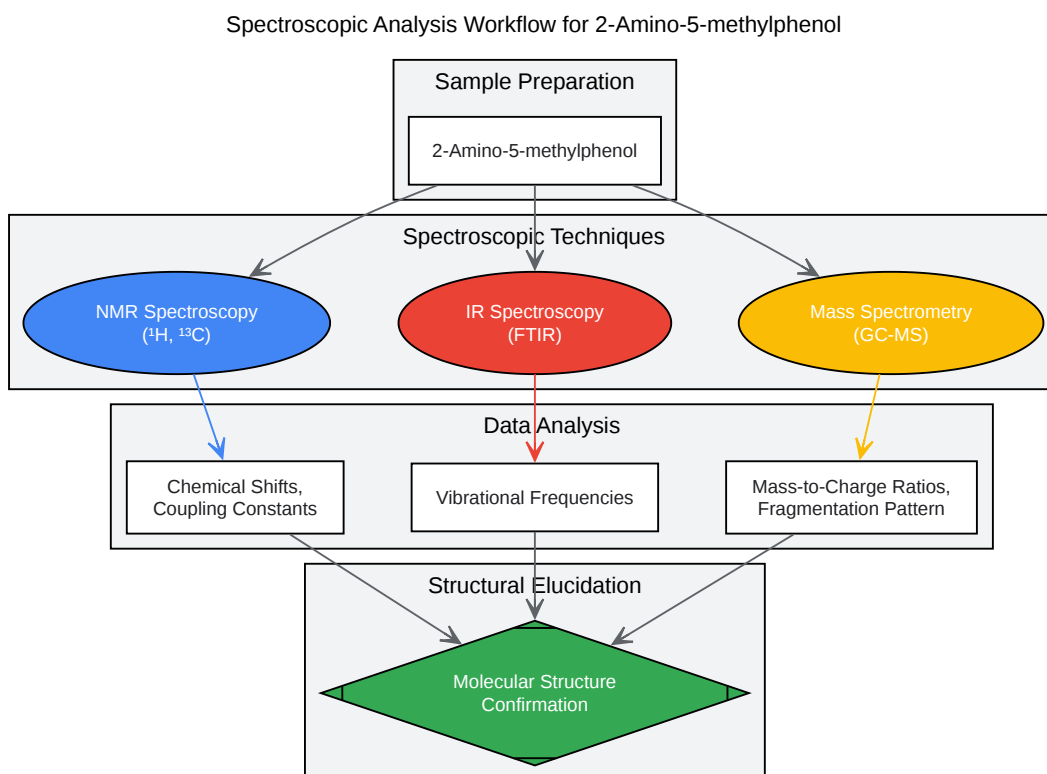
The mass spectrum was obtained via Electron Ionization (EI), likely coupled with Gas Chromatography (GC) for sample introduction.^{[1][3]} A general protocol for GC-MS analysis of an aromatic amine is:

- Sample Preparation: A dilute solution of **2-Amino-5-methylphenol** is prepared in a volatile organic solvent like dichloromethane or methanol.
- Gas Chromatography (GC):
 - Injection: A small volume of the sample solution is injected into the GC inlet.
 - Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is used for separation.
 - Oven Program: A temperature gradient is applied to the oven to ensure good separation of the analyte from any impurities.
- Mass Spectrometry (MS):
 - Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **2-Amino-5-methylphenol**.



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Caption: Workflow for Spectroscopic Analysis.

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References

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